N-methyl-1-(2-naphthyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

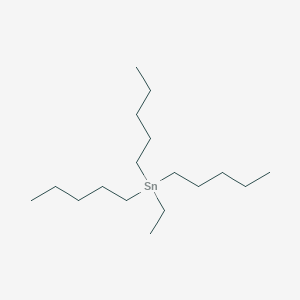

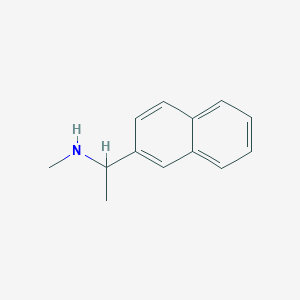

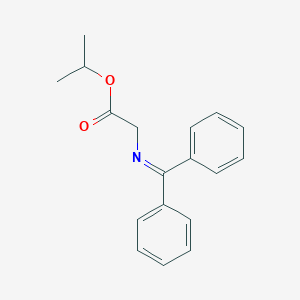

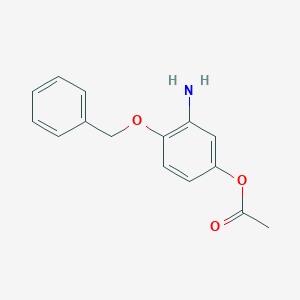

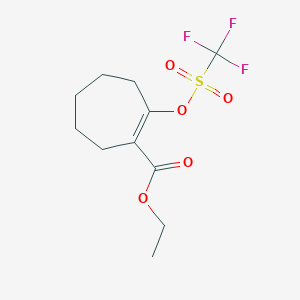

“N-methyl-1-(2-naphthyl)ethanamine” is an organic compound that contains nitrogen . It is also known as “N-methyl-1-naphthalenemethylamine hydrochloride” with a CAS Number of 1197565-94-8 . The compound has a molecular weight of 221.73 .

Molecular Structure Analysis

The InChI code for “N-methyl-1-(2-naphthyl)ethanamine” is1S/C13H15N.ClH/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12;/h3-10,14H,1-2H3;1H . This indicates the presence of a chlorine atom in the compound, suggesting it may exist as a hydrochloride salt . Physical And Chemical Properties Analysis

“N-methyl-1-(2-naphthyl)ethanamine” is a solid at room temperature .Aplicaciones Científicas De Investigación

Environmental Monitoring and Toxicology

2-Naphthylamine, a structurally related compound, has been historically used in various industries and is now recognized for its toxicological effects, particularly as a model bladder carcinogen in laboratory studies. Despite its limited current industrial use, it still finds applications in sewage control, water analysis, and oxytocinase assays. Occupational exposure to such compounds, mainly through inhalation or skin contact, necessitates the establishment of exposure limits to protect workers' health. The metabolism and excretion pathways of 2-naphthylamine, including its transformation into metabolites and excretion in urine, highlight its environmental and health impact. Understanding these pathways is crucial for assessing the risks associated with exposure to naphthyl-based compounds (Czubacka & Czerczak, 2020).

Chemical Recycling and Environmental Sustainability

Research on the chemical recycling of poly(ethylene terephthalate) (PET) highlights the potential of naphthyl-based compounds in enhancing sustainability practices. The process involves the breakdown of PET into its monomers, such as terephthalic acid, through hydrolysis. This method not only addresses the solid waste problem but also conserves petrochemical resources and energy, demonstrating the environmental applications of naphthyl-related chemistry (Karayannidis & Achilias, 2007).

Advanced Materials and Polymer Science

The study of poly(butylene 2,6-naphthalate) (PBN), which contains a naphthalene unit, reveals its exceptional properties like anti-abrasion, low friction, chemical resistance, and gas barrier characteristics. The crystallization behavior of PBN, crucial for developing specific crystal structures and morphologies, underscores the importance of naphthyl-based compounds in the creation of advanced materials with tailored properties for various applications (Ding et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

N-methyl-1-naphthalen-2-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(14-2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10,14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPIUODNLOVPNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-1-(2-naphthyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isoxazolo[5,4-b]pyridin-3-ol](/img/structure/B174719.png)

![4,4'-(Benzo[1,2-d:5,4-d']bis(oxazole)-2,6-diyl)dianiline](/img/structure/B174723.png)